

Cholesteryl heneicosanoate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl heneicosanoate*

Cat. No.: *B15601108*

[Get Quote](#)

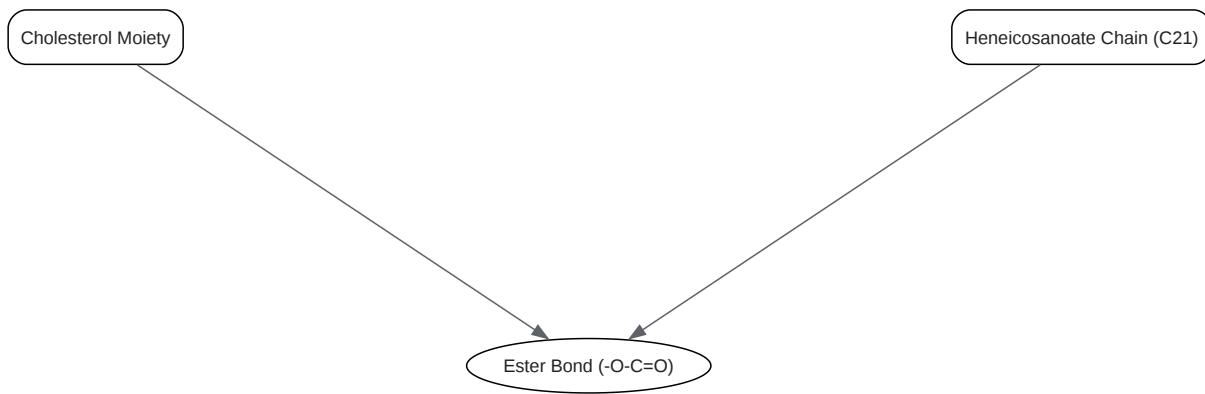
Cholesteryl Heneicosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl heneicosanoate is a cholesterol ester, a class of lipids crucial for the transport and storage of cholesterol in the body. While specific research on **cholesteryl heneicosanoate** is limited, its chemical structure and properties can be largely understood through the extensive studies of similar long-chain cholesteryl esters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of **cholesteryl heneicosanoate**, drawing on data from closely related analogs and the broader class of cholesteryl esters. The guide also outlines general experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in lipidology, drug development, and related fields.

Chemical Structure and Identification


Cholesteryl heneicosanoate is formed through the esterification of a cholesterol molecule with heneicosanoic acid, a saturated fatty acid containing 21 carbon atoms. The resulting structure combines the rigid steroid nucleus of cholesterol with a long, flexible aliphatic chain.

The IUPAC name for **cholesteryl heneicosanoate** is [(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-

cyclopenta[a]phenanthren-3-yl] heneicosanoate.

A closely related and more extensively studied compound is cholesteryl eicosanoate, which features a 20-carbon fatty acid chain.^[1] The structural similarity allows for reasonable extrapolation of many physicochemical properties.

Chemical Structure Diagram

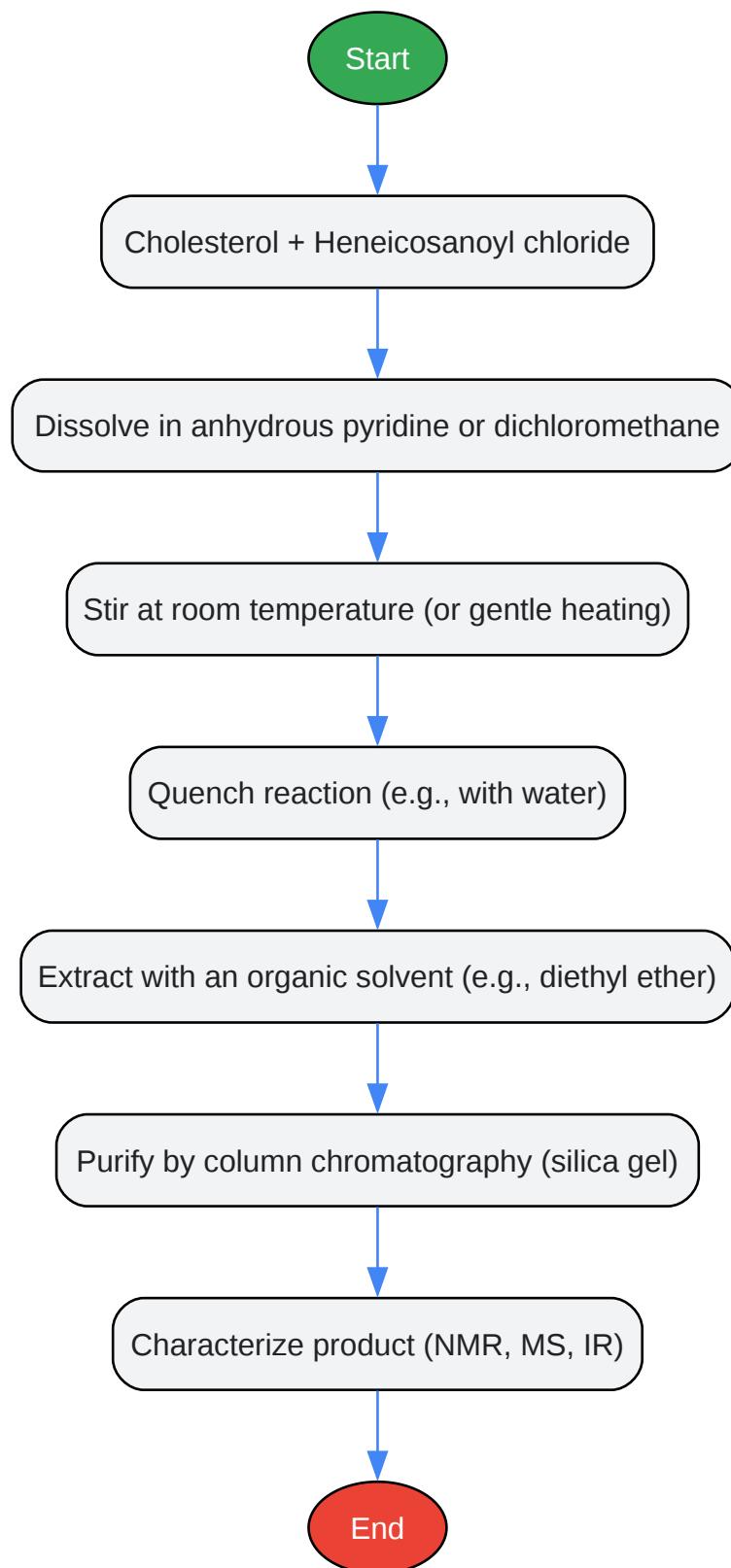
[Click to download full resolution via product page](#)

Caption: General structure of **Cholesteryl Heneicosanoate**.

Physicochemical Properties

Quantitative data for **cholesteryl heneicosanoate** is not readily available in public databases. However, we can infer its properties based on data for homologous cholesteryl esters. The following table summarizes the known properties of the closely related cholesteryl eicosanoate and provides estimated values for **cholesteryl heneicosanoate**.

Property	Cholesteryl Eicosanoate (C20)	Cholesteryl Heneicosanoate (C21) (Estimated)	Data Source
Molecular Formula	C47H84O2	C48H86O2	[1]
Molecular Weight	681.17 g/mol	695.20 g/mol	Calculated
CAS Number	2573-03-7	Not assigned	[1]
Melting Point	85 °C	~86-88 °C	[1] (for C20)
Boiling Point	Not available	Not available	
Solubility	Insoluble in water; soluble in nonpolar organic solvents	Insoluble in water; soluble in nonpolar organic solvents	General knowledge
Appearance	White crystalline solid	White crystalline solid	General knowledge


Experimental Protocols

While specific protocols for **cholesteryl heneicosanoate** are not published, general methods for the synthesis and analysis of cholesteryl esters are well-established.

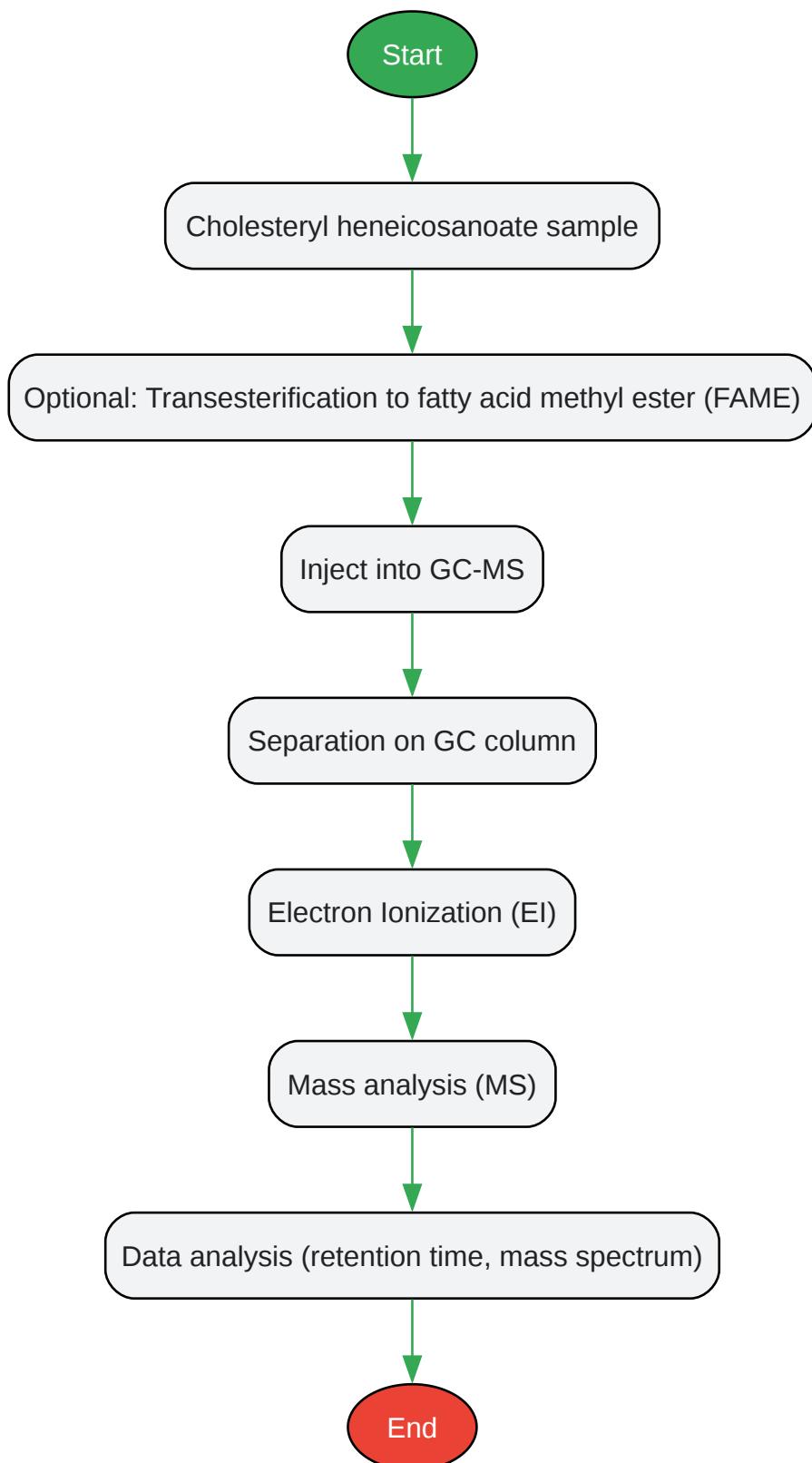
Synthesis of Cholesteryl Heneicosanoate

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid or its more reactive acyl chloride derivative.

Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of cholesteryl esters.


Detailed Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve cholesterol and a slight molar excess of heneicosanoyl chloride in an anhydrous solvent like pyridine or dichloromethane. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with moisture.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to increase the reaction rate.
- **Work-up:** Once the reaction is complete, cool the mixture and quench it by slowly adding water or a dilute acid solution to neutralize any remaining acyl chloride and pyridine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute acid, water, and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a nonpolar solvent system (e.g., a hexane/ethyl acetate gradient).
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analysis of Cholesteryl Heneicosanoate

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cholesteryl esters.

Workflow for GC-MS Analysis:

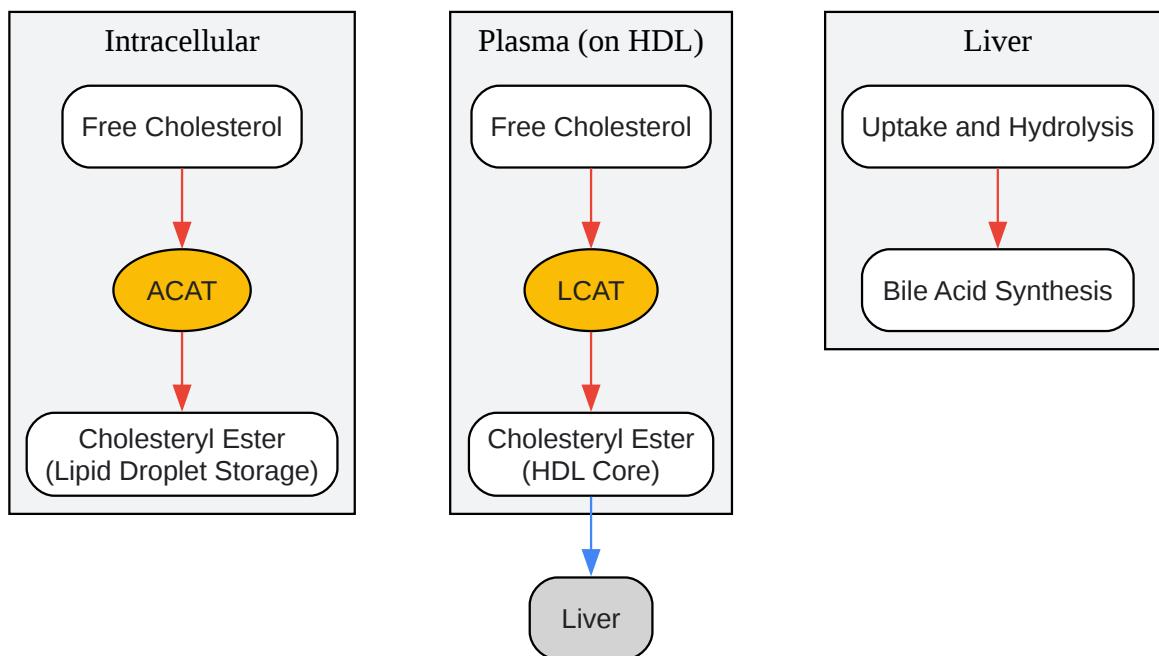
[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of cholesteryl esters.

Detailed Methodology:

- Sample Preparation: Dissolve a known amount of the **cholesteryl heneicosanoate** sample in a suitable organic solvent. For complex biological samples, a lipid extraction step (e.g., Folch or Bligh-Dyer extraction) is necessary.
- Derivatization (Optional but common): For easier analysis of the fatty acid component, the cholesteryl ester can be transesterified to its corresponding fatty acid methyl ester (FAME), in this case, methyl heneicosanoate. This is typically achieved by heating the sample with methanolic HCl or BF₃-methanol.
- GC-MS Analysis: Inject the prepared sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification.

Biological Significance and Applications


Cholesteryl esters are the primary form for cholesterol storage and transport in the bloodstream within lipoproteins. While specific biological roles of **cholesteryl heneicosanoate** have not been detailed in the literature, its function can be inferred from the general roles of cholesteryl esters.

- Cholesterol Homeostasis: The esterification of cholesterol to form cholesteryl esters is a key step in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. This process is crucial for preventing the buildup of cholesterol in blood vessels, which can lead to atherosclerosis.
- Lipoprotein Structure: Cholesteryl esters are highly nonpolar and form the hydrophobic core of lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
- Precursor for Steroid Hormones: In steroidogenic tissues, stored cholesteryl esters can be hydrolyzed to release free cholesterol, which serves as the precursor for the synthesis of steroid hormones.

- Research Standard: **Cholesteryl heneicosanoate** can be used as an internal standard in lipidomic studies for the quantification of other cholesteryl esters due to its odd-numbered carbon chain, which is less common in biological systems.

Potential Signaling Pathway Involvement

While not directly demonstrated for **cholesteryl heneicosanoate**, cholesteryl esters are integral to lipid metabolism pathways. The esterification process is catalyzed by enzymes like ACAT (acyl-CoA:cholesterol acyltransferase) within cells and LCAT (lecithin-cholesterol acyltransferase) in the plasma.

[Click to download full resolution via product page](#)

Caption: Simplified overview of cholesteryl ester metabolism.

Conclusion

Cholesteryl heneicosanoate, as a long-chain cholesteryl ester, plays a presumed role in the vital processes of cholesterol transport and storage. While specific experimental data for this particular molecule is sparse, its properties and biological functions can be reliably inferred

from the wealth of knowledge on closely related cholestryl esters. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers wishing to work with this compound. Further investigation into the unique properties and potential specific roles of odd-chain cholestryl esters like **cholesteryl heneicosanoate** may reveal novel insights into lipid metabolism and its dysregulation in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cholesterol 1-eicosanoate | C47H84O2 | CID 53477894 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cholestryl heneicosanoate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601108#cholesteryl-heneicosanoate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com